11-(2-bromo-3,6-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(2-bromo-3,6-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes a benzodiazepine ring
Preparation Methods
The synthesis of 11-(2-bromo-3,6-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Scientific Research Applications
11-(2-bromo-3,6-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s benzodiazepine ring structure makes it a potential candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Materials Science: Its unique structure may also be explored for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 11-(2-bromo-3,6-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Similar compounds include other benzodiazepine derivatives, such as 7-bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one. These compounds share structural similarities but may differ in their specific chemical properties and biological activities .
Properties
Molecular Formula |
C23H25BrN2O3 |
---|---|
Molecular Weight |
457.4g/mol |
IUPAC Name |
6-(2-bromo-3,6-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C23H25BrN2O3/c1-23(2)11-15-19(16(27)12-23)22(26-14-8-6-5-7-13(14)25-15)20-17(28-3)9-10-18(29-4)21(20)24/h5-10,22,25-26H,11-12H2,1-4H3 |
InChI Key |
AHTIKTYAZWVOGR-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=C(C=CC(=C4Br)OC)OC)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=C(C=CC(=C4Br)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
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